molecular formula C17H14N2O2S B2453941 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione CAS No. 879923-84-9

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione

Cat. No.: B2453941
CAS No.: 879923-84-9
M. Wt: 310.37
InChI Key: HEMUKQUHIGDWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxy, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-one.

    Reduction: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy substitutions on a phenyl ring.

    Phenylpyrimidine derivatives: Compounds with phenyl groups attached to a pyrimidine ring.

Uniqueness

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

6-(2-hydroxy-4-methoxyphenyl)-5-phenyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-12-7-8-13(15(20)9-12)16-14(10-18-17(22)19-16)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMUKQUHIGDWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.